molecular formula C6H9NO2 B2518310 6-Methylpiperidine-2,4-dione CAS No. 118263-99-3

6-Methylpiperidine-2,4-dione

Cat. No.: B2518310
CAS No.: 118263-99-3
M. Wt: 127.143
InChI Key: ANAIVIDMOFUACM-UHFFFAOYSA-N
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Description

6-Methylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of piperidine, featuring a six-membered ring with one nitrogen atom and two carbonyl groups at positions 2 and 4 The presence of a methyl group at position 6 distinguishes it from other piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpiperidine-2,4-dione can be achieved through several methods. One common approach involves the Dieckmann cyclization of β-keto esters. For instance, the reaction of methyl acetoacetate with sodium hydride and butyllithium in tetrahydrofuran, followed by cyclization, yields the desired product . Another method involves the hydrogenation of imines using phenylsilane and an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce diols.

Scientific Research Applications

6-Methylpiperidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    Piperidine-2,4-dione: Lacks the methyl group at position 6, resulting in different chemical properties.

    6-Methylpiperidine-2-one: Contains only one carbonyl group, leading to distinct reactivity.

    Piperidine: The parent compound without any carbonyl groups or methyl substitution.

Properties

IUPAC Name

6-methylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAIVIDMOFUACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118263-99-3
Record name 6-methylpiperidine-2,4-dione
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